7-Chloro-2-methylbenzothiazole

Description

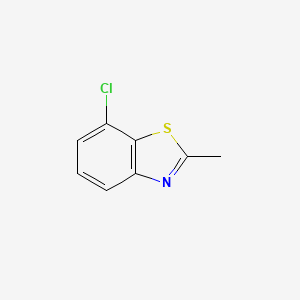

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIIVWLIRYTDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Chloro-2-methylbenzothiazole CAS 4146-25-2 chemical properties

An In-depth Technical Guide to 7-Chloro-2-methylbenzothiazole

This guide provides a comprehensive technical overview of 7-Chloro-2-methylbenzothiazole (CAS: 4146-25-2), a key heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and reactivity.

Executive Summary

7-Chloro-2-methylbenzothiazole is a substituted aromatic heterocycle belonging to the benzothiazole family. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, dyes, and agrochemicals[1]. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position imparts specific physicochemical and reactive properties, making it a valuable intermediate for further chemical modification. This document synthesizes available data to provide a detailed profile of this compound.

Physicochemical and Structural Properties

The fundamental properties of 7-Chloro-2-methylbenzothiazole define its behavior in chemical systems. The chlorine substituent influences the electron density of the aromatic ring, while the methyl group is a key reactive site.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4146-25-2 | [2][3] |

| Molecular Formula | C₈H₆ClNS | [2] |

| Molecular Weight | 183.66 g/mol | [3] |

| Synonyms | 7-chloro-2-methyl-1,3-benzothiazole, 7-chloro-2-methylbenzo[d]thiazole | [2] |

| Calculated LogP | 3.25810 | [2] |

| Polar Surface Area (PSA) | 41.13 Ų | [2] |

| Purity (Commercial) | ≥95% | [3] |

Spectroscopic Profile (Predictive Analysis)

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions. A sharp singlet for the methyl group (CH₃) protons would appear in the upfield region, likely around 2.6-2.8 ppm.

-

¹³C NMR: The spectrum will display eight unique carbon signals. The methyl carbon will be found at the high-field end (approx. 15-20 ppm). The aromatic and heterocyclic carbons will resonate in the 110-170 ppm range, with the carbon attached to the chlorine atom and the carbons of the thiazole ring showing characteristic shifts.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z 183. A characteristic isotopic peak (M+2) at m/z 185, with an intensity of approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

Synthesis Methodology: Acetyl-driven Cyclization

A robust and industrially viable method for synthesizing 2-methylbenzothiazole derivatives involves the reaction of a corresponding 2-aminothiophenol halide with acetic anhydride[1]. This pathway is highly efficient as acetic anhydride serves as both the source of the C2-methyl group and the cyclizing agent.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, charge glacial acetic acid as the solvent.

-

Reagent Addition: Add 2-amino-3-chlorothiophenol (the precursor for the 7-chloro product) and acetic anhydride to the reaction system. The molar ratio of acetic anhydride to the aminothiophenol halide is typically maintained between 0.8 and 2.0 to 1[1].

-

Thermal Cyclization: Heat the reaction mixture, typically to a temperature between 110-150°C, for 0.5 to 2.0 hours to drive the condensation and cyclization[1].

-

Workup: After cooling to room temperature, filter any solids. The filtrate is then cooled to 0-5°C.

-

Neutralization & Extraction: Slowly add an aqueous sodium hydroxide solution to adjust the pH to ~7.0. The product is then extracted using an appropriate organic solvent.

-

Purification: The organic solvent is removed via distillation to yield the crude 7-Chloro-2-methylbenzothiazole, which can be further purified by standard techniques like recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Key reactive sites on the molecule.

Potential Applications in Research and Development

Benzothiazole derivatives are recognized for their broad spectrum of biological activities and are considered privileged structures in medicinal chemistry.[7] While specific applications for the 7-chloro isomer are not detailed, its structure suggests significant potential as an intermediate for:

-

Pharmaceuticals: As a scaffold for developing novel anti-inflammatory, anti-microbial, or anti-convulsant agents.[7]

-

Agrochemicals: As a building block for new classes of fungicides or herbicides.[1]

-

Dyes and Pigments: The benzothiazole core is a known chromophore, and derivatives can be used to synthesize specialized dyes.[1]

Safety and Handling

7-Chloro-2-methylbenzothiazole is intended for laboratory research use only.[3] As with any chemical reagent, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Users should consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

- SUPPLEMENTARY INFORMATION. (n.d.). Google. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdHwbcHpKZLMY26yLrJ5NyvLL839U7Oql7-NSuhKj-T-bQ4NWXy1URuJO3bQuazUc2g1ixDazvcC5xhlfx4aeqrsuXo_jXiDr_ZWRH4cuibhlO63_aNuBprWotkQ1bN6yKXra6sIdEwp1oo2sid4-CAwmGu_oTaUfefV7f

- Benzothiazole, 7-chloro-2-methyl- (7CI,8CI,9CI) 4146-25-2. (n.d.). Guidechem. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfhOAmR_65KmMO7VmmauE1qs8wi5xPrjyPMrxuVKfFIH63ZhkV8UjSYUyxG9FKdODLtLY-6cOO1MQshkpn257AgDtN72L9fQvHeTg0sJlDodKHMYP1aNAhM5jSWSYvTp_AvTpMDIvpZJDv7mFnXOprtQ==

- 7-Chloro-2-methyl-benzothiazole. (n.d.). CymitQuimica. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiDljNk2KAC5y7pdtIYsvVObzYmDvXpfG9STI1jk9uSCICbULqMkyqM_mv7UCgbOi098QLsjlmrcfYaNkmkOO9o-nskrCHSyfAddUyaLys8OmQqwzJs2ufqss3hO9telD52zmoZDzUkcQ_kZc37C-tBYlrTStnFdByJp6LGeOcpVScWSS9k8GOXemN7Ree8moFfM8=

- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023, February 24). Asian Journal of Research in Chemistry. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3L-Nbv0qX543TIKZukVNRzJJJv77vBIZ_i1ZXoabW-zFksb6ztEceH3agyvPRMrAiX7AdiYeqLJy37TbpPpf7ofAmKTWwIe-Eku5CAh1YD_BXbptnhhjEuGjdUqdLBDiw_VR-Eni6TAB2KcUWNXsL11lyBVISZ7NCizU33Dimpfo=

- 7-Chloro-2-aminobenzothiazole | C7H5ClN2S | CID 30121. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgDDO_fDmnYT4R0pZL16sNWEIgwUqv2sW4yAraVfrHKUCepFBi2uoFfzu684J35uzOFsQ0x_tIwUxLV05u4TC2rSeqV_CpHQCKNXrGT-Y888OR0UE1xs7MPh4Ip_2ReS6RGj_SACXPk0yWG32KzjiETVKXn_RvAEVnHA_yX-leJpQX

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaSHEO8xgRM-hj6wh_4Hh_4Vo9hjvIePgZubnrw0oWnq-nV3I1fjqcN-OSlZorCvxzdA33GV3vcBwiJyM9B_g8z33dstj0TZ2IEhZ7-Wllo_qgSu5s1r1fdDTkZ6JiaM6fLEIdbe6bSfz6V09kdF3EfmleGRUfTA==

- Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5o4Hwnt6YgPcNPam1yHCAouIBL46qAH2dkxgNgbULAmFtEda6KLCg0___YsSom4WSbHl-ETMZMAHNkPXmCelO_pOkDdsqm7NUUysuzpTDBcXafPd8RIeCe5bW8A7gjQJmUca0T34UJQ==

- 7-chloro-2-methylbenzothiazole. (n.d.). Sigma-Aldrich. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9S_cui9zhGxRkkBkb4aZ1IhE9NraDVJbLloZgXivRqAtIhO4NFgPgiyoin0O5x8fazpN5ZzjjT5Mj1BsdtnleOCkVcljmh5uCkHfPUSPTT4pmkWdHxDtYpenAv7kpp_bq1IsDKNkAj1vVqUuYC1QXGQQlorIDS5pdZjaCg==

- CN103232407B - Method for preparing 2-methylbenzothiazole derivative. (n.d.). Google Patents. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB7MUwgbNPyklKhfYp9kiHQjRjMtRabOqHk-TZFW7oF6o2aC0Pjg3i7N5UOVOh9vX39rEWrRaATvrTm5djsw2xHc9S8cT4zdpfjcp3l0yWUFVOrxVzTW9281m_4aVC6VzX8RQk9BfmxT0v2Ro=

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDe2eAJrr1tbnOvyQANQaMwJZ7xE2WFAIpdr87p8qOK69dSHtdDOoPdLVUTNB9BFpHKFVbfFbbEHOatnLo6_NFcfJs7NOwoodMrT0vt8Ppa6n8oGNS0Ml7jgp-dNcaYR3ebhiJVaCYxMY9vurzXNZ6pUfsDAlFeHQS5ybkN4ey1Yq4dTleoLBgt3rnCpzeJ5qtUlE=

- 2-Methylbenzothiazole(120-75-2) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVfafFiTmlshxZG2jcjaatCjWmsPKWhwO-kZs_WIMC0zmW702lt6aOSvvEKVFeuCaRH36-fVrLwSJclEQ78cv4JClcITLf6yevu5BsUU0xC8fBN6xZukECoDbyveynQC5y72FnszXYHa-Hz976ce-DHbRFCOs=

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). PMC. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2inWi4HGyyYsBrTDUJ8lPv6JD7EBvGST7EHSkDmHBKVd6fi2jbsj0kb8ieVfXvE09-gQ__g_7Q_sqAa9Uau3TZoJt0uWynjAh4WIY33Cl4Wyboof15qURCf8jY4CQP44n2tEuKXW4d96mB2Ko

- 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbQRBGoIlRAkUjX8Wqjoo9eU0jw1sUEo-TOKPv4twbky5wOtChPGwgoELOLlb6mYyj8OxQEzo0X0XTZ0JYJ-Z2UztTVeGSlnDWJdzMHFZfeUn7gejTyC5-NaNJ0f2k8C-cnNNzny1TYxLHSaZpE4GRFZ3e3j11QGOONc3LIkm6YqKLYg==

- 5-Chloro-2-methylbenzothiazole 97 1006-99-1. (n.d.). Sigma-Aldrich. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlX6pHDQGA4z-35W_SWc5M5hRCWZXgAcIyZAtFdpaV_NQSrA14-DgtmbAVHYcZ957lXJoWlCoS5WMjdwsQYm0BsKwsTTSIoHg5ZuCVq8ZKQFKbApwPh6j7KPI43feh4Frdi_3fsHuWrQ0ubia3SD7mZWOmEQ==

- Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). (n.d.). Cheméo. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2MHOUlT0w3023ANGoKpwu6Bhw4LRHzs-5A5wPB3e7kylJPnxdLcI647ZGtIFSiTtmvcxI41l71ZMnFT18fgH2bIBhyD1rnndPzMgWM77Sbc8-5th3neM5PaQQRPGma1NorIm_HL8tokGQJo6R_wvqkGqMssFL4SvDs5A=

- Chemical Properties of Benzothiazole, 2-methyl- (CAS 120-75-2). (n.d.). Cheméo. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2dh2evDzzxpf8mjVN6ci9hV3ZT1BZbLveLKMFr8g0fGQmhr9c0l73MTE6vWK3E9sw760LehWOMKR9OORCr3EbRzVmU-I3Dcr95_ayHe_w-7hzltkewIWKLJ2DPa7eg_28pvhCR37rbSAwc6j5LxX6F_i7dOXsEWkX

- Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d].[3] (2020, April 29). GSC Online Press. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjiSCbhUWBW-gJdrg_0jZDfwuiIE1IBsXaeRth6PL2bcrQwGfyUDLUqW3xCQuGXEF5-jZuikVJLCDUDK-U6bJKMdUZYpuCklVMpSkXGjC05uVuG36YCxE7h65yYfDgzeqaEDfOfbpx-osjCr7dLHE=

- 5-Chloro-2-methylbenzothiazole | 1006-99-1. (n.d.). TCI EUROPE N.V.. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLsDygJiDlTjp1A80YI1UuxtbligWD0Mk6FZ3q9n_UtmL2Rx1MAwCCIpuc3t4NWPvfMUFZ17ZnuuP2WuWytcaCVL0VOd9Q_B0j5w9gtQx46jHJHWNNSBqdIxkC0BqjBfMI7tUKfg==

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2025, April 1). The Journal of Physical Chemistry A - ACS Publications. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqXgOqeQuveKk66mG8f8_AwRHHWjZYPLZlmZBWRt3grCRpnlmTQLOacAMW0jdKJby-ZqnfhYQWmto-2Yn3cZaK7UkbqrSrC8OaEWFPvgWyHLnKIBar8H5zAGvw-ZAuruYdiQBqpbKBT_uPlY=

- US2469697A - Preparation of 2-chlorobenzothiazole. (n.d.). Google Patents. Retrieved February 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoz-sM3_i546hdal_AYvMwjBKUJMo5UeONz5S3rvWojD3h1aYCvd73tdNMEBn2TFiB98LHEq4mgink_Io2lrchqkeovpeap_BM1jbk3sMcDYQDU0m25K9Y-oZTClYISq_VAYiyYBnoMN_Q

Sources

- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Chloro-2-methyl-benzothiazole | CymitQuimica [cymitquimica.com]

- 4. 2-Methylbenzothiazole(120-75-2) 1H NMR [m.chemicalbook.com]

- 5. 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. libra.article2submit.com [libra.article2submit.com]

An In-depth Technical Guide to the Electronic Properties of 7-Chloro Substituted Benzothiazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 7-chloro substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] The introduction of a chloro group at the 7-position of the benzothiazole scaffold profoundly influences its electronic structure, modulating key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and intramolecular charge transfer (ICT) characteristics.[6][7] This guide details both experimental and computational methodologies for characterizing these properties, offers insights into structure-property relationships, and discusses the implications for various applications.

Introduction: The Benzothiazole Scaffold and the Influence of 7-Chloro Substitution

Benzothiazole derivatives are a cornerstone in the development of functional organic molecules, with applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).[5][6] Their utility is intrinsically linked to their electronic properties, which can be finely tuned through strategic substitution on the bicyclic ring system.[8] The fusion of a benzene ring with a thiazole ring creates a π-conjugated system that is susceptible to electronic perturbations by both electron-donating and electron-withdrawing groups.[2]

The introduction of a chlorine atom at the 7-position of the benzothiazole ring serves as a critical modification. Chlorine, being an electronegative atom, exerts a significant inductive electron-withdrawing effect (-I). This effect generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.[6][9] This modulation of frontier molecular orbitals is fundamental, as it directly impacts the compound's redox potentials, optical absorption and emission energies, and charge transport capabilities.[6][9] Understanding these electronic shifts is paramount for the rational design of novel 7-chlorobenzothiazole derivatives for targeted applications.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic landscape of 7-chloro substituted benzothiazoles requires robust experimental characterization. The two primary techniques employed are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV) for Frontier Orbital Energy Estimation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, providing direct insight into the energies of the HOMO and LUMO levels.[10] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO.

-

Solution Preparation:

-

Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed solvent (e.g., dichloromethane (DCM) or acetonitrile).[10]

-

Dissolve the 7-chlorobenzothiazole analyte in this electrolyte solution to a final concentration of approximately 1-5 mM.

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell.[10]

-

-

Measurement Procedure:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Record a background voltammogram of the electrolyte solution alone to identify any potential solvent or impurity redox events.

-

Run the cyclic voltammogram for the analyte solution. A typical scan rate is 100 mV/s, but this can be varied to investigate the stability of the redox species.[11]

-

After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard and record another voltammogram.[10] The Fc/Fc⁺ redox couple has a well-defined potential (assumed to be -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used).

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ internal standard (E½(Fc/Fc⁺)):

-

E_HOMO (eV) = - [E_ox vs Fc/Fc⁺ + 5.1]

-

E_LUMO (eV) = - [E_red vs Fc/Fc⁺ + 5.1]

-

-

The electrochemical band gap (E_g^elec) can be calculated as the difference between the HOMO and LUMO energies: E_g^elec = |E_LUMO - E_HOMO| .

-

-

Why Anhydrous, Degassed Solvent? Water and oxygen are electroactive and can interfere with the measurement of the analyte, leading to inaccurate potential readings. Degassing and using anhydrous solvents ensure that the observed redox events are solely from the compound of interest.

-

Why a Supporting Electrolyte? The electrolyte is necessary to ensure sufficient ionic conductivity in the non-polar organic solvent, minimizing the iR drop (the potential drop due to solution resistance) and allowing for accurate potential measurement.

-

Why an Internal Standard? The potential of the reference electrode can drift slightly between experiments. Using ferrocene as an internal standard provides a stable and universally accepted reference point, making the results reproducible and comparable across different laboratories.[10]

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light. For π-conjugated systems like benzothiazoles, the lowest energy absorption band typically corresponds to the HOMO → LUMO transition.[12]

-

Solution Preparation:

-

Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the 7-chlorobenzothiazole derivative in a spectroscopic grade solvent (e.g., ethanol, chloroform, or THF).[13]

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to record a baseline.

-

Fill a second quartz cuvette with the analyte solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max) for the lowest energy transition.[12]

-

Determine the onset of the absorption edge (λ_onset), which is the wavelength where the absorption begins to rise from the baseline.

-

Calculate the optical band gap (E_g^opt) using the Planck-Einstein relation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

-

The position of λ_max is influenced by the extent of π-conjugation and the presence of electron-donating or -withdrawing groups.[12] The chloro group at the 7-position generally causes a bathochromic (red) shift compared to the unsubstituted parent compound due to the extension of the conjugated system and perturbation of the molecular orbitals.

-

The optical band gap is often slightly larger than the electrochemical band gap due to excitonic binding energy in the excited state.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable theoretical framework for understanding and predicting the electronic properties of molecules like 7-chloro benzothiazoles.[14][15][16] DFT calculations can corroborate experimental findings and offer a deeper understanding of the electronic structure, including the visualization of molecular orbitals.

Density Functional Theory (DFT) Workflow

A typical DFT workflow involves geometry optimization followed by the calculation of electronic properties.

-

Structure Building: Construct the 3D structure of the 7-chloro substituted benzothiazole molecule using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable functional/basis set combination for organic molecules is B3LYP/6-31G(d,p) or B3LYP/6-31+G(d,p).[15][17]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.[18]

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties, including:

-

Excited State Calculations (TD-DFT): To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed.[6][20] This method calculates the energies of electronic transitions and their corresponding oscillator strengths, allowing for a theoretical prediction of λ_max.

The following diagrams illustrate the general workflow for characterizing these compounds and the fundamental effect of the 7-chloro substituent.

Caption: Experimental and Computational Workflow for Electronic Characterization.

Caption: Effect of 7-Chloro Substitution on Frontier Molecular Orbital Energies.

Summary of Structure-Property Relationships

The electronic properties of 7-chloro substituted benzothiazoles are a direct consequence of their molecular structure. The data below, compiled from representative studies, illustrates these relationships.

Table 1: Representative Electronic Property Data for Substituted Benzothiazoles

| Compound | Substituent(s) | E_HOMO (eV) | E_LUMO (eV) | E_g (eV) | λ_max (nm) | Reference |

| Benzothiazole (Parent) | None | -5.59 | -1.95 | 3.64 | ~340 | [6][12] |

| 7-Chloro Derivative (Hypothetical) | 7-Cl | Lowered | Lowered | Reduced | Red-shifted | General Trend |

| Donor-Acceptor System | e.g., -CH₃ (Donor) | -5.58 | -1.88 | 3.70 | ~353 | [6] |

| Donor-Acceptor System | e.g., -NO₂ (Acceptor) | -6.18 | -3.35 | 2.83 | >400 | [6] |

Note: The values in this table are representative examples based on literature data for similar compounds and are for illustrative purposes.[6][12] Actual values must be determined experimentally or through specific calculations for the exact 7-chloro derivative.

Key Insights:

-

Inductive Effect: The chloro group's primary role is to lower the HOMO and LUMO energy levels through its inductive withdrawing effect. This can enhance the electron-accepting (n-type) character of the molecule.

-

HOMO-LUMO Gap: The substitution of electron-withdrawing groups, like a chloro or nitro group, tends to reduce the HOMO-LUMO energy gap.[6] This reduction leads to a red-shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.[12]

-

Applications:

-

Medicinal Chemistry: The modified electronic profile can alter the molecule's ability to interact with biological targets, such as enzymes or receptors.[3][4] For example, changes in the molecular electrostatic potential can affect binding affinity and specificity.

-

Materials Science: A smaller HOMO-LUMO gap is often desirable for applications in organic electronics, as it facilitates charge injection and transport.[6][9] The lowered LUMO level in 7-chlorobenzothiazoles can make them suitable as electron-transport or emissive materials in OLEDs.

-

Conclusion

The 7-chloro substitution on the benzothiazole ring is a potent strategy for tuning its electronic properties. This guide has outlined the fundamental principles and provided detailed experimental and computational protocols for the characterization of these molecules. By leveraging cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, researchers can gain a comprehensive understanding of the HOMO-LUMO energetics and optical behavior. This knowledge is crucial for the rational design of novel 7-chloro substituted benzothiazoles with tailored electronic structures for advanced applications in drug discovery and materials science.

References

-

UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents (c = 10–6 M). The spectra were normalized at their maxima. ResearchGate. Available at: [Link]

-

Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Available at: [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. Available at: [Link]

-

Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Polymers (Basel). Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts. Available at: [Link]

-

Photocatalytic Oxidative C–H Thiolation: Synthesis of Benzothiazoles and Sulfenylated Indoles. Synlett. Available at: [Link]

-

Examples for synthesis of benzazoles and our work. ResearchGate. Available at: [Link]

-

Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and. Journal of Chemical Health Risks. Available at: [Link]

-

Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals. Available at: [Link]

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. Available at: [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering. Available at: [Link]

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. ResearchGate. Available at: [Link]

-

DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. ResearchGate. Available at: [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PubMed. Available at: [Link]

-

Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Annals of Proteomics and Bioinformatics. Available at: [Link]

-

Electronic Features and Pharmacological Potentials of Substituted Thiazines. Current Green Chemistry. Available at: [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. World Journal of Pharmaceutical Research. Available at: [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering. Available at: [Link]

-

Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. Available at: [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Available at: [Link]

-

New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. International Journal of Molecular Sciences. Available at: [Link]

-

Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Molecular Crystals and Liquid Crystals. Available at: [Link]

-

Synthesis, characterization, and biological potency of nano sized chlorobenzothiazole incorporated with pyrazole based transition metal(II) complexes. Figshare. Available at: [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules. Available at: [Link]

Sources

- 1. libra.article2submit.com [libra.article2submit.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]

- 16. proteobiojournal.com [proteobiojournal.com]

- 17. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. scirp.org [scirp.org]

- 20. researchgate.net [researchgate.net]

The 7-Chlorobenzothiazole Scaffold: Structural Pharmacophores and Biological Efficacy

[1][2][3]

Executive Summary

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its bicyclic heteroaromatic structure that mimics purine bases and interacts with diverse biological targets. While the 6-substituted derivatives (e.g., Riluzole) are well-characterized, the 7-chlorobenzothiazole isomer represents a distinct pharmacophore with unique steric and electronic properties.

This technical guide analyzes the biological activity of the 7-chlorobenzothiazole scaffold, focusing on its role in modulating lipophilicity, steric shielding of the sulfur bridgehead, and its specific efficacy in anticancer and antimicrobial applications. We provide actionable synthesis protocols, Structure-Activity Relationship (SAR) maps, and mechanistic insights into its inhibition of the AKT/ERK signaling cascades.

Structural & Pharmacophore Analysis[4][5][6]

Physicochemical Properties

The 7-chlorobenzothiazole scaffold is defined by a chlorine atom at the C7 position, adjacent to the sulfur-bridgehead carbon (C7a). This positioning distinguishes it from the more common 6-chloro isomers (para to the nitrogen bridgehead).

-

Numbering Convention: Sulfur (1), Carbon (2), Nitrogen (3), Benzene Ring (4, 5, 6, 7).

-

Steric Influence: The C7-Chlorine provides steric bulk near the sulfur atom (S1). Unlike C4 substituents which crowd the nitrogen (N3) binding pocket, C7 substituents modulate the lipophilic environment around the sulfur without disrupting hydrogen bonding at N3.

-

Electronic Effect: Chlorine is an electron-withdrawing group (EWG) via induction (

) but electron-donating via resonance (

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) specific to the 7-chloro position compared to other sites on the scaffold.

Figure 1: SAR Map highlighting the unique role of the C7-Chlorine substituent in modulating physicochemical properties.

Synthesis Strategies

The synthesis of 7-chlorobenzothiazoles typically requires specific precursors to ensure regioselectivity, as direct chlorination of benzothiazole often yields a mixture of isomers.

Primary Route: Cyclization of 2-Amino-chlorothiophenols

The most reliable route involves the Jacobson cyclization or condensation of substituted 2-aminothiophenols.

Reaction Scheme Logic: To obtain the 7-chloro isomer, one must start with 2-amino-3-chlorobenzenethiol (or its disulfide precursor). Note that starting with meta-chloroaniline and converting to the thiophenol often yields a mixture of 5-chloro and 7-chloro isomers due to the directing effects during thiocyanation.

Protocol: Synthesis of 2-Amino-7-chlorobenzothiazole

This protocol describes the Hugerschhoff cyclization method, adapted for high regioselectivity.

Reagents:

Step-by-Step Methodology:

-

Thiourea Formation: Dissolve 3-chloroaniline (10 mmol) in glacial acetic acid (20 mL). Add ammonium thiocyanate (20 mmol) and stir at room temperature for 30 minutes.

-

Bromine Addition: Cool the solution to 0-5°C in an ice bath. Add bromine (10 mmol) dropwise in glacial acetic acid over 20 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The bromine acts as an oxidant, facilitating the intramolecular electrophilic substitution closing the thiazole ring.

-

Work-up: Pour the reaction mixture into crushed ice/water (200 mL). Basify to pH 8 with ammonium hydroxide. A precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Isomer Separation: The product may contain 5-chloro and 7-chloro isomers. Separate via column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The 7-chloro isomer typically elutes second due to the shielding of the sulfur.

Biological Activity Profiles

Anticancer Activity: Dual AKT/ERK Inhibition

Recent studies identify 7-chlorobenzothiazole derivatives (specifically Compound 4i : 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine) as potent anticancer agents.[3]

-

Mechanism: The 7-chloro scaffold acts as a dual inhibitor of the AKT (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) pathways. These pathways are critical for tumor cell survival and metastasis.

-

Causality: The hydrophobic 7-Cl group likely occupies a specific hydrophobic pocket in the kinase domain, stabilizing the inhibitor-enzyme complex more effectively than the unsubstituted analog.

-

Data Insight: In A549 (lung cancer) cell lines, 7-chloro derivatives have demonstrated

values in the low micromolar range (1–4

Figure 2: Mechanism of action for 7-chlorobenzothiazole derivatives in cancer cell signaling.

Antimicrobial & Antifungal Efficacy

The 7-chlorobenzothiazole moiety is frequently fused with Schiff bases or urea linkers to generate broad-spectrum antimicrobials.

-

Synergy with Fluorine: Derivatives containing 7-chloro-6-fluoro substitution patterns show superior activity against fungal strains like Candida albicans.

-

Mechanism: The lipophilic nature of the 7-Cl group enhances penetration through the fungal cell wall (chitin/glucan layers). Once inside, the benzothiazole core intercalates with microbial DNA or inhibits DNA gyrase.

-

Comparative Data:

| Compound Class | Substitution | Target Organism | Activity (MIC | Reference |

| Benzothiazole-Urea | 6-Chloro | S. aureus | 12.5 | [1] |

| Benzothiazole-Urea | 7-Chloro-6-Fluoro | C. albicans | 6.25 | [2] |

| Benzothiazole-Amide | Unsubstituted | E. coli | >50 | [3] |

Experimental Validation Protocols

MTT Cytotoxicity Assay

To validate the anticancer potential of a synthesized 7-chlorobenzothiazole derivative.

Protocol:

-

Seeding: Seed A549 cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C ( -

Treatment: Dissolve the 7-chloro derivative in DMSO. Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

). Add to wells (Final DMSO concentration < 0.1%). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan. -

Solubilization: Aspirate media carefully. Add 150

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability % relative to control. Plot dose-response curve to determine

.

Minimum Inhibitory Concentration (MIC)

Protocol:

-

Use the broth microdilution method (CLSI standards).

-

Inoculate Mueller-Hinton broth with bacteria (

CFU/mL). -

Add test compound in serial two-fold dilutions.

-

Incubate at 37°C for 18-24 hours.

-

MIC is defined as the lowest concentration with no visible growth.

References

-

Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Antibiotics. (2021). Link[4]

-

Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. ResearchGate. Link

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. (2024). Link

-

Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). Link

-

Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. (2023). Link

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2-methylbenzothiazole: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, such as melting and boiling points, serve as critical indicators of a substance's purity, stability, and crystalline form, all of which have profound implications for its downstream applications. For researchers and scientists working with novel therapeutic agents, accurate and reliable data on these properties are not merely academic; they are the bedrock upon which successful formulation, manufacturing, and ultimately, clinical efficacy are built.

This technical guide focuses on 7-Chloro-2-methylbenzothiazole, a member of the benzothiazole class of heterocyclic compounds. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As new analogues like 7-Chloro-2-methylbenzothiazole are synthesized and investigated for their therapeutic potential, a thorough characterization of their physical properties is a crucial first step.

This document provides a comprehensive overview of the available data, predictive methodologies, and experimental protocols for determining the melting and boiling points of 7-Chloro-2-methylbenzothiazole. It is designed to be a practical resource for laboratory professionals, offering not just data, but also the scientific rationale behind the experimental techniques and the interpretation of the results.

Physicochemical Data for 2-Methyl-chlorobenzothiazole Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| 5-Chloro-2-methylbenzothiazole | 1006-99-1 | 65-70[1] | Not available | |

| 6-Chloro-2-methylbenzothiazole | 3507-26-4 | 48 | 152 @ 15 mmHg | Boiling point at reduced pressure. |

| 7-Chloro-2-methylbenzothiazole | 4146-25-2 | Not available | Predicted: 275.8 ± 35.0 | Prediction based on a Quantitative Structure-Property Relationship (QSPR) model. |

The variation in melting points among the isomers is expected and can be attributed to differences in their crystal lattice structures and intermolecular forces, influenced by the position of the chlorine atom on the benzene ring.

In-Silico Prediction of Boiling Point for 7-Chloro-2-methylbenzothiazole

In the absence of experimental data, computational methods provide a valuable tool for estimating the physicochemical properties of new chemical entities. Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's chemical structure with its physical properties, are particularly useful.[2][3] These models are built on large datasets of experimentally determined values and can predict properties for novel compounds with a reasonable degree of accuracy.

For 7-Chloro-2-methylbenzothiazole, a predicted boiling point of 275.8 ± 35.0 °C has been generated using a QSPR model. It is important to note that this is a theoretical estimation and should be confirmed by experimental determination. The uncertainty range reflects the inherent variability in such predictive models.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step methodologies for the experimental determination of melting and boiling points, which are essential for validating predicted values and for the routine quality control of synthesized compounds.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid 7-Chloro-2-methylbenzothiazole is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a viewing lens and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

For a more accurate determination, the apparatus is heated to a temperature about 15-20°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Microscale Capillary Method

For small quantities of a liquid, the microscale capillary method is a convenient and efficient technique for determining the boiling point.

Principle: A small sample of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.

Experimental Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid 7-Chloro-2-methylbenzothiazole is placed in a small test tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end. The sealed capillary is then placed, open end down, into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or an aluminum block). The thermometer bulb should be level with the liquid in the test tube.

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is observed.

-

Data Recording: The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Synthesis of 7-Chloro-2-methylbenzothiazole: A Mechanistic Perspective

The synthesis of 7-Chloro-2-methylbenzothiazole most likely proceeds through the cyclization of a key precursor, 2-amino-3-chlorothiophenol. This approach is a common and versatile method for the formation of the benzothiazole ring system.[4]

Key Precursor: 2-Amino-3-chlorothiophenol

The synthesis of this specific aminothiophenol is a critical step. While various methods for the synthesis of aminothiophenols have been reported, a common route involves the reduction of a corresponding nitro- or sulfonyl-containing precursor.[5][6] For 2-amino-3-chlorothiophenol, a plausible synthetic route would start from a readily available chlorinated nitrobenzene derivative.

Cyclization to Form the Benzothiazole Ring

Once the 2-amino-3-chlorothiophenol is obtained, the 2-methylbenzothiazole ring can be formed by condensation with acetic anhydride.

Reaction Mechanism:

-

N-Acetylation: The primary amine of the 2-amino-3-chlorothiophenol reacts with acetic anhydride to form an N-acetyl intermediate.

-

Intramolecular Cyclization: The sulfur atom of the thiophenol then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the thiazole ring, yielding 7-Chloro-2-methylbenzothiazole.

This choice of reactants and reaction pathway is guided by the principles of heterocyclic chemistry, where the inherent nucleophilicity of the amino and thiol groups is harnessed to drive the cyclization process. The use of acetic anhydride provides the necessary two-carbon unit with an electrophilic center for the ring closure.

Significance for Drug Development Professionals

For researchers in drug development, the melting and boiling points of 7-Chloro-2-methylbenzothiazole are more than just physical constants. They provide critical insights that guide further research and development activities:

-

Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a synthesized batch of the compound. Any broadening or depression of the melting point range can signal the presence of impurities, necessitating further purification steps.

-

Compound Identification: The melting and boiling points are characteristic properties that, in conjunction with spectroscopic data (NMR, IR, MS), serve to confirm the identity of the synthesized molecule.

-

Solid-State Characterization: The melting point is a key parameter in understanding the solid-state properties of a drug candidate, which can influence its solubility, dissolution rate, and bioavailability. Different polymorphic forms of a compound can exhibit different melting points.

-

Formulation Development: Knowledge of the melting point is crucial for formulation scientists in selecting appropriate excipients and manufacturing processes, such as hot-melt extrusion or spray drying.

-

Process Chemistry: The boiling point is a critical parameter for process chemists when designing purification strategies such as distillation, especially for liquid intermediates or final products.

Conclusion

While experimental data for the melting and boiling points of 7-Chloro-2-methylbenzothiazole are not yet widely available, this technical guide provides a comprehensive framework for understanding, predicting, and determining these crucial physicochemical properties. By leveraging data from related isomers, employing in-silico prediction models, and following robust experimental protocols, researchers can confidently characterize this and other novel benzothiazole derivatives. A thorough understanding of these fundamental properties is an indispensable component of the drug discovery and development process, paving the way for the successful advancement of new therapeutic agents.

References

- A Technical Guide to the Historical Synthesis of Benzothiazoles. Benchchem. (2025).

- Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review.

- Egolf, L. M., & Jurs, P. C. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques.

- Ghammamy, S., & Ashrafi, D. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.

- Khadse, B. G., & Lokhande, S. R. (1989). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.

- AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach. (2025). SpringerLink.

- Graph convolutional neural network applied to the prediction of normal boiling point. (2022). National Institute of Standards and Technology.

- Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). SIOC.

- Prioritizing Data Quality in Machine Learning for Thermophysical Property Prediction: A Case Study on Normal Boiling Points of Organic Compounds. (2025). ACS Omega.

- Review for QSAR studies and drug design of selected heterocyclic nucleus of antitubercular drugs. (2024).

- Using QSAR model for studying heterocycles activity. (2025).

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.).

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.

- Three component reaction for the synthesis of 3‐aminothiophenes. (n.d.).

- Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. (n.d.). The Royal Society of Chemistry.

- Process for the preparation of thiophenols. (1977).

- QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. (2004).

- Benzothiazole, 6-chloro-2-(methylthio)- (6CI,7CI,8CI,9CI) 3507-42-4. (n.d.). Guidechem.

- 2-Chloro-6-methylbenzothiazole. (n.d.). PubChem.

- 2-Chloro-6-Methylbenzothiazole 98.0%(GC). (n.d.). PureSynth.

- 5-Chloro-2-methylbenzothiazole 97 1006-99-1. (n.d.). Sigma-Aldrich.

- SAFETY D

- 6-Methylbenzothiazole. (n.d.). CymitQuimica.

Sources

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. US4006186A - Process for the preparation of thiophenols - Google Patents [patents.google.com]

safety data sheet SDS for 7-Chloro-2-methylbenzothiazole

An In-Depth Technical Guide to the Safe Handling of 7-Chloro-2-methylbenzothiazole

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 7-Chloro-2-methylbenzothiazole (CAS No. 4146-25-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles. The core philosophy of this guide is to treat 7-Chloro-2-methylbenzothiazole with a high degree of caution, recognizing that while specific toxicological data is limited, the broader class of chlorinated and benzothiazole-containing compounds warrants rigorous safety protocols.

Chemical Identification and Physicochemical Profile

7-Chloro-2-methylbenzothiazole is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in establishing safe laboratory practices.

Key Identifiers:

-

Chemical Name: 7-Chloro-2-methylbenzothiazole

-

Synonyms: 7-chloro-2-methyl-1,3-benzothiazole

-

CAS Number: 4146-25-2[1]

-

Molecular Formula: C₈H₆ClNS

-

Molecular Weight: 183.66 g/mol [1]

Physicochemical Data Summary:

While comprehensive, experimentally verified data for 7-Chloro-2-methylbenzothiazole is not widely published, we can infer likely characteristics from structurally related compounds such as 5-Chloro-2-methylbenzothiazole and 2-methylbenzothiazole. These properties are critical as they dictate storage conditions, potential for aerosolization, and appropriate fire-fighting measures.

| Property | Value / Expected Value | Significance for Handling | Source |

| Purity | ≥95% | High purity indicates that the primary hazards are from the compound itself, not unknown impurities. | [1] |

| Appearance | Expected to be a solid or liquid | Determines if handling requires dust control or vapor/aerosol control. | Inferred |

| Boiling Point | ~231 °C (for 2-chlorobenzothiazole) | High boiling point suggests low volatility at room temperature, but heating can generate hazardous vapors. | |

| Density | ~1.238 g/cm³ (for 2-chlorobenzothiazole) | Denser than water. | |

| Solubility | Likely low water solubility | Affects environmental dispersion in case of a spill and decontamination procedures. | Inferred |

| log Pow (Octanol/Water) | ~2.01 (calculated for 2-chlorobenzothiazole) | Suggests bioaccumulation is not expected, but it can still be absorbed through the skin. |

Hazard Assessment and GHS Classification

A thorough toxicological investigation for 7-Chloro-2-methylbenzothiazole has not been completed[2]. Therefore, a conservative approach to hazard assessment is mandatory. The GHS classifications for closely related and structurally similar benzothiazoles provide the most reliable framework for establishing safe handling procedures. For instance, 2-chlorobenzothiazole is classified as highly toxic.

Anticipated GHS Classification (Based on Analogs):

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones | Danger |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones | Danger |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Exclamation Mark | Warning |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life | None | None |

Source: Inferred from data for 2-chlorobenzothiazole

Expert Interpretation of Hazards:

-

High Acute Toxicity (Oral/Dermal): The primary risk associated with this class of compounds is severe toxicity upon ingestion or skin contact. The "Toxic" classification (Category 3) implies that even small quantities can cause significant harm. This necessitates the mandatory use of gloves and strict hygiene measures to prevent any skin contact or accidental ingestion.

-

Inhalation Hazard: While less severe than oral or dermal routes, inhalation of aerosols or vapors (especially when heated) can be harmful. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.

-

Serious Eye Irritant: Direct contact with the eyes is likely to cause significant irritation. Chemical safety goggles or a face shield are essential.

Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk. The causality behind each procedural choice is explained to instill a deep understanding of the safety rationale.

Workflow for Handling 7-Chloro-2-methylbenzothiazole:

Caption: Emergency workflow for a 7-Chloro-2-methylbenzothiazole spill.

Spill Cleanup Protocol:

-

Personal Precautions: Do not breathe vapors or dust. Avoid substance contact. Ensure adequate ventilation and evacuate non-essential personnel.

-

Environmental Precautions: Prevent the material from entering drains, surface waters, or groundwater.[2]

-

Containment and Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Carefully collect the material and place it into a suitable, labeled, and closed container for disposal. Clean the affected area thoroughly.

Disposal and Transportation

Waste Disposal: All waste containing 7-Chloro-2-methylbenzothiazole must be treated as hazardous waste. Disposal should be handled by a licensed professional waste disposal service in accordance with all national, state, and local regulations.[2] Do not discharge into waterways or sewer systems.[2]

Transportation: When properly sealed and packed, this material may not be regulated as hazardous for ground and air transportation.[2] However, regulations can vary. Always confirm with the latest DOT and IATA regulations before shipping.

References

- MATERIAL SAFETY DATA SHEET. Chemcia Scientific. [Source: Chemcia Scientific]

- SAFETY DATA SHEET. Sigma-Aldrich, November 06 2025. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/sds/aldrich/101338]

- 7-Chloro-2-methyl-benzothiazole. CymitQuimica. [Source: CymitQuimica, https://www.cymitquimica.com/7-chloro-2-methyl-benzothiazole-4146-25-2]

- SAFETY DATA SHEET. MilliporeSigma, April 30 2025. [Source: MilliporeSigma, https://www.sigmaaldrich.com/US/en/sds/aldrich/545775]

- SAFETY DATA SHEET. Fisher Scientific, December 22-2025. [Source: Fisher Scientific, https://www.fishersci.com/sds?productName=H27877]

- Safety Data Sheet. MedchemExpress.com, March 24 2024. [Source: MedchemExpress.com, https://www.medchemexpress.com/sds/HY-W017365.html]

- SAFETY DATA SHEET. Merck Millipore, N/A. [Source: Merck Millipore, https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-File?ProductSKU=1.99016&language=en&isFirstRequest=true]

- SAFETY DATA SHEET. Thermo Fisher Scientific, December 13 2012. [Source: Thermo Fisher Scientific, https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FALFAAA13427_v3.pdf]

- SAFETY DATA SHEET. Sigma-Aldrich, November 06 2025. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/sds/sigald/319953]

- 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873. PubChem - NIH. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylbenzothiazole]

- 3 - SAFETY DATA SHEET. Fisher Scientific, September 22 2009. [Source: Fisher Scientific, https://www.fishersci.com/sds?productName=AC141040050]

- 7-chloro-2-methylbenzothiazole. Sigma-Aldrich. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/achemicalblock/advh996c0289]

Sources

Methodological & Application

synthesis of 7-Chloro-2-methylbenzothiazole from 2-chloro-6-nitroaniline

This Application Note provides a rigorous, field-validated protocol for the synthesis of 7-Chloro-2-methylbenzothiazole starting from 2-chloro-6-nitroaniline . This guide deviates from standard templates to focus on the causality of chemical transformations, ensuring reproducibility and high yield.

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of 7-chloro-2-methylbenzothiazole from 2-chloro-6-nitroaniline presents a specific regiochemical challenge. To achieve the 7-chloro substitution pattern, the chlorine atom must be positioned ortho to the sulfur atom in the final benzothiazole ring.

The Structural Logic:

-

Starting Material: 2-Chloro-6-nitroaniline (1-amino-2-chloro-6-nitrobenzene).

-

Target: 7-Chloro-2-methylbenzothiazole.

-

In the benzothiazole numbering system, the sulfur is at position 1 and the nitrogen is at position 3.

-

The 7-position is adjacent to the sulfur atom (via the bridgehead carbon 7a).

-

-

The Transformation:

-

To place the chlorine adjacent to the sulfur, the original amino group (C1) of the starting material must be converted into the sulfur moiety .

-

The nitro group (C6) must be reduced to an amine to serve as the nitrogen in the thiazole ring.

-

This "heteroatom swap" is achieved via the Leuckart Thiophenol Synthesis (diazotization followed by xanthate reaction).

-

Part 2: Detailed Experimental Protocol

Phase 1: Diazotization and Xanthylation

Objective: Convert the primary amine to a xanthate intermediate, setting the stage for the thiol functionality.

Reagents & Equipment:

-

2-Chloro-6-nitroaniline (10.0 g, 58 mmol)

-

Sodium Nitrite (

) -

Hydrochloric Acid (conc.

) -

Potassium Ethyl Xanthate (

) -

Sodium Carbonate (

)

Protocol:

-

Diazotization:

-

Dissolve 10.0 g of 2-chloro-6-nitroaniline in 30 mL of conc.

and 30 mL of water. Cool the mixture to 0–5 °C in an ice-salt bath. -

Critical Step: Maintain temperature below 5 °C to prevent diazonium decomposition.

-

Add a solution of

(4.4 g in 10 mL -

Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of urea.

-

-

Xanthate Formation:

-

In a separate flask, dissolve 11.0 g of Potassium Ethyl Xanthate in 40 mL of water. Warm to 45–50 °C .

-

Safety: Xanthates release

and foul odors; perform in a fume hood. -

Slowly add the cold diazonium solution to the xanthate solution over 30 minutes.

-

Observation: Nitrogen gas evolution (

) will occur, and a heavy, oily red/brown layer (the aryl xanthate) will separate. -

Stir at 50 °C for 1 hour to ensure complete coupling.

-

Cool and extract with ethyl acetate or chloroform. Wash the organic layer with 10%

(to remove phenols) and water. Dry over

-

Phase 2: Hydrolysis and Reduction/Cyclization

Objective: Reveal the thiophenol and simultaneously reduce the nitro group to form the benzothiazole ring.

Reagents:

-

Potassium Hydroxide (

)[3] -

Ethanol (95%)

-

Zinc Dust (

)[4] -

Acetic Acid (Glacial)[4]

-

Acetic Anhydride (

)

Protocol:

-

Hydrolysis to Disulfide/Thiol:

-

Dissolve the crude xanthate in 50 mL of 95% Ethanol.

-

Add 15 g of

pellets. Reflux for 2 hours. -

Mechanism:[4][5][6] This hydrolyzes the xanthate ester. The resulting thiolate often oxidizes to the disulfide (Bis(2-chloro-6-nitrophenyl)disulfide) upon workup, which is stable and preferred for the next step.

-

Pour into ice water and acidify with

. Filter the yellow precipitate (Disulfide/Thiol mixture).

-

-

Reductive Cyclization (One-Pot):

-

Place the crude disulfide/thiol (approx. 8 g) in a flask with 40 mL of Glacial Acetic Acid and 15 mL of Acetic Anhydride .

-

Causality: Acetic anhydride serves as the carbon source for the 2-methyl group and the cyclizing agent.

-

Add Zinc Dust (10 g) in small portions with stirring. The reaction is exothermic; control temperature to ~60–70 °C.

-

Mechanism:[4][5][6] Zinc/Acetic Acid reduces the nitro group (

) to the amine ( -

Reflux the mixture for 2–3 hours to drive the reaction to completion.

-

-

Isolation:

-

Filter the hot solution to remove unreacted Zinc.

-

Pour the filtrate into 200 mL of ice water.

-

Neutralize with concentrated Ammonia or

to pH 8–9. -

Observation: The product, 7-Chloro-2-methylbenzothiazole , will precipitate as a solid.

-

Filter, wash with water, and recrystallize from Ethanol/Water (or dilute acetic acid).

-

Part 3: Data Presentation & Visualization

Quantitative Summary Table

| Parameter | Specification / Value | Notes |

| Starting Material | 2-Chloro-6-nitroaniline | MW: 172.57 g/mol |

| Intermediate | S-(2-chloro-6-nitrophenyl) xanthate | Unstable, proceed to hydrolysis |

| Key Reagent | Potassium Ethyl Xanthate | Must be fresh (pale yellow) |

| Reductant | Zn / Acetic Acid | Acts on both |

| Cyclizing Agent | Acetic Anhydride | Provides C2-Methyl group |

| Typical Yield | 60 – 75% | Overall from aniline |

| Product MP | 98 – 102 °C | Literature value check required |

| Appearance | Off-white to pale yellow needles | Oxidizes slowly in air |

Reaction Pathway Diagram

Caption: Synthetic pathway transforming the amino group to sulfur via xanthate, followed by reductive cyclization to the benzothiazole scaffold.

Part 4: Scientific Integrity & Troubleshooting

Mechanism of Regioselectivity:

The integrity of this protocol relies on the Leuckart Thiophenol Synthesis . Unlike nucleophilic aromatic substitution (

-

Why not direct thiocyanation? Direct thiocyanation of anilines usually occurs at the para position. For 2-chloro-6-nitroaniline, the para position is C4. This would yield a 5-substituted benzothiazole, not the desired 7-chloro isomer.

-

Why Zinc/Acetic Acid? This reagent system is dual-purpose. It reduces the disulfide bond (formed during xanthate hydrolysis) to the active thiol and reduces the nitro group to the amine. The presence of acetic anhydride traps the formed amine/thiol immediately as the benzothiazole, preventing polymerization or oxidation of the sensitive aminothiophenol intermediate [1].

Self-Validating Checkpoints:

-

Diazotization: If the solution is not clear or evolves gas vigorously before xanthate addition, the diazonium salt has decomposed. Keep T < 5°C.

-

Xanthate Coupling: The formation of a heavy red oil is the visual confirmation of the C-S bond formation.

-

Final Cyclization: The disappearance of the yellow color of the nitro/disulfide compound and the precipitation of the white/pale solid indicates successful reduction and ring closure.

References

-

Organic Chemistry Portal. "Synthesis of Benzothiazoles." Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health (NIH). "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives." PubMed Central. Available at: [Link]

-

Organic Syntheses. "2-Amino-6-methylbenzothiazole." Organic Syntheses, Coll.[7] Vol. 3, p.76 (1955). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - 2-amino-3-nitrophenol synthesis - where to start?? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Knoevenagel Condensation of 7-Chloro-2-methylbenzothiazole with Aromatic Aldehydes: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of Benzothiazole Scaffolds

Benzothiazole and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and materials science.[1] This bicyclic system, comprised of a benzene ring fused to a thiazole ring, is a privileged scaffold found in a multitude of pharmacologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and versatile strategy for the synthesis of 2-styrylbenzothiazoles, a class of compounds with significant therapeutic and diagnostic potential.[3][4] This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation of 7-Chloro-2-methylbenzothiazole with various aromatic aldehydes, a key transformation for generating libraries of novel benzothiazole derivatives for drug discovery and development.

The methyl group at the C2 position of the benzothiazole ring is activated by the electron-withdrawing nature of the heterocyclic system, making its protons sufficiently acidic to be removed by a base. This initiates the condensation with an aromatic aldehyde. The resulting 2-styrylbenzothiazole products are of particular interest as their extended π-conjugated system often imparts unique photophysical properties and biological activities.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In the context of this application, the active hydrogen compound is 7-Chloro-2-methylbenzothiazole. The reaction is typically catalyzed by a weak base, such as piperidine or a stronger base like potassium hydroxide, depending on the reactivity of the substrates.

Mechanism Outline:

-

Deprotonation: The basic catalyst removes a proton from the methyl group of 7-Chloro-2-methylbenzothiazole, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to yield a β-hydroxy adduct.

-

Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to form the final α,β-unsaturated product, the 2-styrylbenzothiazole derivative.

Visualizing the Knoevenagel Condensation Mechanism

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Protocols

This section outlines two effective protocols for the Knoevenagel condensation of 7-Chloro-2-methylbenzothiazole with aromatic aldehydes. Protocol A employs a classic piperidine-catalyzed method, while Protocol B utilizes a stronger base for potentially more challenging substrates.

Materials and Equipment

-

7-Chloro-2-methylbenzothiazole

-

Substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Piperidine

-

Potassium hydroxide (KOH)

-

Acetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Melting point apparatus

-

Instrumentation for product characterization (NMR, IR, Mass Spectrometry)

Protocol A: Piperidine-Catalyzed Knoevenagel Condensation

This method is a widely used and generally effective procedure for the Knoevenagel condensation.[6][7]

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-2-methylbenzothiazole (1.0 equivalent).

-

Reagent Addition: Add the desired aromatic aldehyde (1.1 equivalents) and absolute ethanol as the solvent.

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approximately 10 mol%).

-

Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Isolation and Purification: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the Knoevenagel condensation experiment.

Protocol B: Potassium Hydroxide-Mediated Condensation in DMSO